(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid

Catalog No.
S3246900
CAS No.
198220-52-9
M.F
C12H13NO3
M. Wt
219.24
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoi...

CAS Number

198220-52-9

Product Name

(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid

IUPAC Name

(E)-4-(2,4-dimethylanilino)-4-oxobut-2-enoic acid

Molecular Formula

C12H13NO3

Molecular Weight

219.24

InChI

InChI=1S/C12H13NO3/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5+

InChI Key

YJSWFYKQDVWJSU-AATRIKPKSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)C

Solubility

not available
(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid, also known as DOPA, is a naturally occurring amino acid and a precursor to the neurotransmitter dopamine. This compound has gained significant attention in scientific research due to its various biological and medicinal properties. In this paper, we will discuss the definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of DOPA.
(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid is an amino acid that is produced naturally in the body. It is synthesized from the amino acid tyrosine through the action of the enzyme tyrosine hydroxylase. (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid is a precursor to the neurotransmitter dopamine, which is responsible for regulating movement, pleasure, and emotional responses in the brain. (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid has been studied extensively in the field of neuroscience for its role in the development and treatment of movement disorders such as Parkinson's disease.
The molecular formula of (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid is C12H15NO4, and its molecular weight is 237.25 g/mol. The compound is a yellowish crystalline powder that is soluble in water and ethanol. (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid is structurally similar to dopamine, with a carboxyl group and a ketone group on the side chain. (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid has a melting point of 254-256 °C and a boiling point of 404.4 °C at 760 mmHg.
(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to transform precursors into the desired compound. Enzymatic synthesis utilizes enzymes to catalyze the reaction between the precursor and the desired compound. Microbial synthesis involves the use of microorganisms to produce the desired compound.
The characterization of (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid involves the use of various techniques, including nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These techniques help to identify the structure, purity, and properties of the compound.
are used to measure the concentration and purity of (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid in various samples. These methods include HPLC, ultraviolet spectroscopy, and gas chromatography. These techniques are useful in determining the quality and purity of the compound in various applications.
(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid has various biological properties that make it an attractive compound for scientific research. It is a precursor to dopamine, which plays a critical role in the regulation of movement and mood. (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid has been studied extensively for its potential use in the treatment of Parkinson's disease, a disorder characterized by the degeneration of dopamine-producing neurons in the brain. (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic implications in the treatment of a range of diseases.
(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid has a low toxicity profile, and it has been shown to be safe in scientific experiments. However, like all compounds, it should be handled with care and caution to avoid potential hazards. The safety and toxicity of (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid depend on the dose and route of administration, as well as the individual's susceptibility to the compound.
(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid has numerous applications in scientific experiments, including in the study of the nervous system, drug development, and biomaterials. In neuroscience, (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid is used to study the role of dopamine in the brain and its relationship to movement and mood disorders. In drug development, (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid is used as a precursor to the development of drugs that target dopamine receptors. In biomaterials, (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid is used to create self-healing and adhesive materials.
The current state of research involving (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid is focused on its potential use in the treatment of Parkinson's disease, as well as its role in the regulation of mood and emotional responses in the brain. Additionally, researchers are studying the anti-inflammatory and antioxidant properties of (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid and their potential applications in the treatment of inflammatory diseases.
(2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid has numerous potential implications in various fields of research and industry, including in neuroscience, drug development, biomaterials, and agriculture. In neuroscience, (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid may be used as a therapeutic target for the treatment of Parkinson's disease and other movement disorders. In drug development, (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid may be used as a precursor to the development of drugs that target dopamine receptors. In biomaterials, (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid may be used to create self-healing and adhesive materials. In agriculture, (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid may be used to create crops that are more resistant to environmental stressors.
Despite its numerous potential applications, there are limitations to the use of (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid in various fields. One of the major limitations is its low water solubility and poor stability, which may limit its use in various applications. Additionally, more research is needed to fully understand the biological and medicinal properties of (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid and its potential implications in various fields.
for research involving (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid include exploring its potential use in the treatment of neurodegenerative and inflammatory diseases, as well as its applications in biomaterials and agriculture. Furthermore, the development of more efficient and effective synthesis methods for (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid may lead to new applications and breakthroughs in various fields.
In conclusion, (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid, or (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid, is a naturally occurring amino acid with numerous potential applications in various fields of research and industry. It is a precursor to the neurotransmitter dopamine and has been extensively studied in the field of neuroscience for its potential use in the treatment of movement disorders such as Parkinson's disease. (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid also has anti-inflammatory and antioxidant properties, which may have therapeutic implications in the treatment of a range of diseases. While there are limitations to its use, further research into (2E)-4-[(2,4-dimethylphenyl)amino]-4-oxobut-2-enoic acid's biological and medicinal properties may lead to new breakthroughs in various fields.

XLogP3

1.2

Dates

Modify: 2023-08-19

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